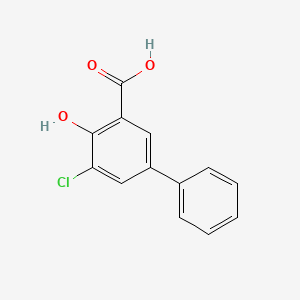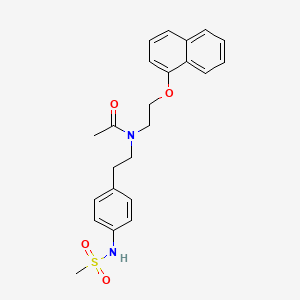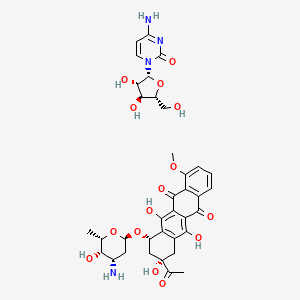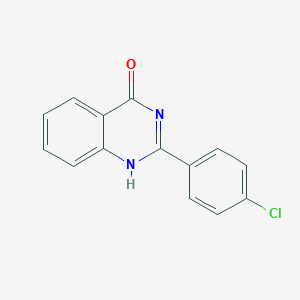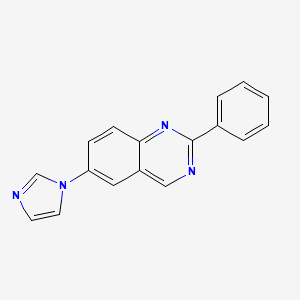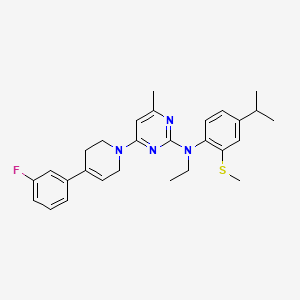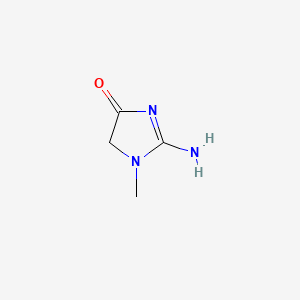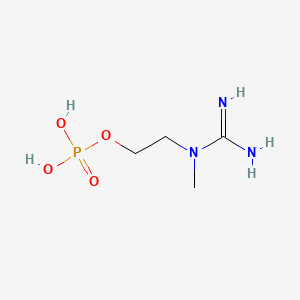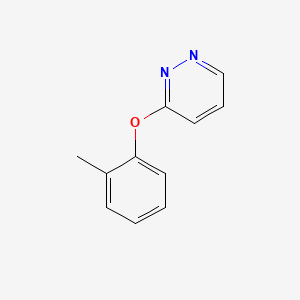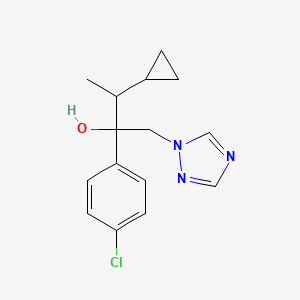
Cyproconazole
概要
説明
Cyproconazole is a triazole fungicide/pesticide with broad-spectrum antifungal activity . It likely inhibits 14-α demethylase, which inhibits ergosterol production and fungal cell wall synthesis . Additionally, cyproconazole may inhibit aromatase .
Synthesis Analysis
The synthesis of cyproconazole involves four reactions including a Grignard-nucleophilic reaction, a nucleophilic reaction, a ring-closing reaction, and a ring-opening reaction .
Molecular Structure Analysis
The molecular formula of Cyproconazole is C15H18ClN3O . The molecular weight is 291.78 g/mol .
Chemical Reactions Analysis
Cyproconazole can be analyzed in water specimens using high-performance liquid chromatography with triple quadrupole mass spectrometry . The limit of quantification of the method is 0.05 µg/L for cyproconazole in drinking water, surface water, and groundwater .
Physical And Chemical Properties Analysis
Cyproconazole appears as a white crystalline solid . It has a melting point of 103-105°C, a vapor pressure of 0.0347mPa at 20°C, and a boiling point of >250°C . It is soluble in xylene, acetone, and methanol .
科学的研究の応用
Antifungal Applications
Cyproconazole is widely used as an antifungal agent. It has been combined with other substances like Tacrolimus, Hymexazol, and novel {2- (3-R-1H-1,2,4-triazol-5-yl)phenyl}amines to enhance antifungal activity . This combination has shown distinct enhancement in inhibitory activities against fungi such as Aspergillus niger, Colletotrichum higginsianum, Fusarium oxysporum, and the oomycete Phytophthora infestans .
Agriculture
In agriculture, Cyproconazole plays a vital role as a fungicide. It is often applied as a foliar spray to control diseases caused by ascomycetes, basidiomycetes, and deuteromycetes in crops .
Food Safety
Cyproconazole has been used in residue field trials in cucumber for the safe use of a commercial formulation of cyproconazole·azoxystrobin 28% suspension concentrate . The residue levels of Cyproconazole in cucumber were determined using a quick, easy, cheap, effective, rugged, and safe (QuEChERS) method .
Dietary Risk Assessment
A dietary risk assessment of Cyproconazole has been conducted. The chronic risk quotient values of Cyproconazole for Chinese adults at a 3-day interval to harvest were found to be 2.56% . The acute risk quotient values of Cyproconazole in cucumber were specified as 5.52% for children (1–6 years old) and 2.83% for the adults (>18 years old) in China .
Environmental Impact
The toxic residues of Cyproconazole in the environment have caused widespread concern. However, the results indicate that Cyproconazole·azoxystrobin 28% SC sprayed on cucumber at the pre-harvest interval of 3 days has no significant potential risk for Chinese consumers .
Wood Preservation
Cyproconazole has also been used as a wood preservative . This application helps to protect wood from decay, insects, and other wood-destroying organisms, thereby extending the life of wood products .
作用機序
Target of Action
Cyproconazole is a broad-spectrum triazole fungicide . The primary target of Cyproconazole is the enzyme cytochrome P450 (CYP51), which mediates a critical step in the biosynthesis of ergosterol . Ergosterol is a steroid required for the synthesis of the fungal cell wall .
Mode of Action
Cyproconazole acts by inhibiting the process of demethylation, a particular step in the synthesis of a component of the fungal cell wall called sterol . This is why Cyproconazole must be used when fungal growth is at a maximum, early in the infection, because in late infections fungal growth slows down and the agent is ineffective .
Biochemical Pathways
Cyproconazole affects the sterol biosynthesis pathway in fungi . By inhibiting the demethylation process, it disrupts the synthesis of ergosterol, a crucial component of the fungal cell wall . This disruption affects fungal growth . In the human liver cell line HepaRG, the only affected pathways observed after treatment with Cyproconazole were the PPAR signaling pathway and amino acid metabolism .
Pharmacokinetics
Cyproconazole is rapidly and extensively absorbed from the gastrointestinal tract and rapidly excreted from the body in urine and faeces . It is moderately soluble in water and readily soluble in many organic solvents . Based on its physico-chemical properties, Cyproconazole has a high risk of leaching to groundwater . It can be persistent in both soil and water systems .
Result of Action
The molecular and cellular effects of Cyproconazole’s action include hepatomegaly, hepatocellular hypertrophy, decreased serum cholesterol, decreased hepatic levels of all-trans-retinoic acid, and increased hepatic cell proliferation . It also leads to early gene expression changes in CAR regulation (Cyp2b10, Gadd45β), biochemical changes (induction of cytochrome P450 2B–dependent enzyme activities), hypertrophy, fat vacuolation and increased single-cell necrosis in the liver .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyproconazole. It is persistent in both soil and water systems . The European Community has classified Cyproconazole as dangerous for the environment, because it is very toxic to aquatic organisms, causing acute and long-term adverse effects in the aquatic environment . While it is moderately toxic to mammals and most aquatic organisms, earthworms and honeybees, it is highly toxic to birds .
Safety and Hazards
将来の方向性
Cyproconazole is used against powdery mildew, rust on cereals, and apple scab, and applied by air or on the ground to cereal crops, coffee, sugar beet, fruit trees, and grapes . It controls pests like Puccinia graminis, Puccinia spp., Pseudocercosporella herpotrichoides, and Septoria species . It can be used on above-ground wood to prevent it from decay from fungi as an alternative to Chromated Copper Arsenate . It was originally marketed for use on sod farms and golf courses . In the U.S., chemigation is allowed with less than half-inch application, aerial spraying with a 5 gpa minimum, ground application is adequate for coverage and canopy penetration . The re-entry interval is 12 hours. Reapplication within 30 days of harvest is not permitted .
特性
IUPAC Name |
2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOUKDBUJZYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032601 | |
| Record name | Cyproconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
>250 °C | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.25 g/cu cm | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.59X10-7 mm Hg at 25 °C | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cyproconazole | |
Color/Form |
Colorless crystals from hexane/CH2Cl2, Colorless solid | |
CAS RN |
94361-06-5 | |
| Record name | Cyproconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyproconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094361065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyproconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYPROCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622B9C3E6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106.2-106.9 °C | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cyproconazole?
A1: Cyproconazole inhibits the enzyme eburicol 14-alpha-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. [] This pathway is responsible for producing ergosterol, a crucial component of fungal cell membranes. By inhibiting CYP51, Cyproconazole disrupts ergosterol production, ultimately leading to fungal cell death.
Q2: What are the structural characteristics of Cyproconazole?
A2: Cyproconazole has four stereoisomers due to its two chiral centers. [, ] The absolute configurations of these isomers were identified as (2R, 3R)-(+)-, (2R, 3S)-(+)-, (2S, 3S)-(-)-, and (2S, 3R)-(-)-Cyproconazole through vibrational circular dichroism (VCD) spectroscopy. []
Q3: How does the chirality of Cyproconazole affect its fungicidal activity?
A3: The four stereoisomers of Cyproconazole exhibit stereoselective fungicidal activity against Fusarium graminearum Schw and Magnaporthe oryzae. [] This means that the different isomers have different levels of effectiveness against these fungi. The order of fungicidal activity was determined to be (2S, 3S)-(-)-stereoisomer > the stereoisomer mixture > (2S, 3R)-(-)-stereoisomer > (2R, 3R)-(+)-stereoisomer > (2R, 3S)-(+)-stereoisomer. []
Q4: Is Cyproconazole compatible with plant growth-promoting microorganisms?
A4: Research shows varying compatibility depending on the microorganism. While Cyproconazole was found compatible with Bacillus subtilis, it negatively impacted the growth of Bradyrhizobium japonicum and Streptomyces seoulensis. [] This suggests a need to carefully consider the co-application of Cyproconazole with beneficial microbes in agricultural practices.
Q5: How stable is Cyproconazole in different environmental matrices?
A5: Cyproconazole demonstrates varying stability depending on the matrix. In soil, its half-life ranges from 18.1 to 34.5 days, while in wheat plants it is significantly shorter, ranging from 3.0 to 5.5 days. [] In cucumber, the half-life was observed to be 3.5-4.0 days. [] These findings suggest that Cyproconazole persists longer in soil than in plant tissues.
Q6: What factors influence the dissipation of Cyproconazole residues in the environment?
A6: The presence of turfgrass significantly influences Cyproconazole dissipation. The amount of Cyproconazole detected in soil under a full stand of turf was significantly lower compared to bare soil at different time points. [] The study suggests that even one-third of a full stand of turfgrass can greatly decrease the half-life of Cyproconazole. []
Q7: Does Cyproconazole exposure induce cross-resistance to other azole fungicides?
A8: Yes, studies on Zymoseptoria tritici indicate that Cyproconazole resistance can lead to cross-resistance with other azole fungicides. Strong cross-resistance was observed with propiconazole, while weak cross-resistance was found with tebuconazole and prothioconazole. [] This cross-resistance poses a challenge for managing fungal diseases in agricultural settings, emphasizing the need for alternative control strategies.
Q8: What are the known toxicological effects of Cyproconazole in mammals?
A9: Studies in mice revealed that Cyproconazole causes liver hypertrophy, increased cell proliferation, single-cell necrosis, fat vacuolation, and decreased plasma cholesterol. [] These effects are dose-dependent and mediated by the constitutive androstane receptor (CAR). []
Q9: Are the liver tumor-inducing effects of Cyproconazole in mice relevant to humans?
A10: While Cyproconazole induces liver tumors in mice, research suggests this effect is not relevant to humans. [] This conclusion is based on the established mode of action involving CAR, a receptor that differs significantly in its function between rodents and humans. []
Q10: What analytical techniques are commonly used for Cyproconazole detection and quantification?
A11: Several analytical methods are employed, including: * Gas chromatography with nitrogen-phosphorus detector (GC-NPD) for residue analysis in wheat, soil, and cucumber. [, , ] * Liquid chromatography-triple quadrupole tandem mass spectrometry (LC-MS/MS) for residue analysis in cucumber, soil, and Sichuan pepper. [, ] * Chiral liquid chromatography-tandem mass spectrometry for separating and quantifying Cyproconazole stereoisomers in soil and cucumber. []
Q11: What is the environmental fate of Cyproconazole?
A12: Cyproconazole applied to turfgrass exhibits reduced mobility and faster degradation compared to bare soil applications. [] This suggests that the presence of vegetation can mitigate its potential leaching into groundwater.
Q12: Can Trichoderma species contribute to the bioremediation of Cyproconazole?
A13: Certain Trichoderma species isolated from wild plants demonstrated the ability to remove Cyproconazole from liquid media, with varying removal efficiencies. [] This finding highlights the potential of using specific fungal strains for bioremediation of Cyproconazole-contaminated environments.
Q13: What is the role of computational chemistry in understanding Cyproconazole's activity?
A14: Molecular docking studies provided insights into the binding interactions of Cyproconazole enantiomers with chiral stationary phases during chromatographic separation. [] These simulations aid in understanding the stereospecific recognition mechanisms involved in analyzing Cyproconazole enantiomers.
Q14: What are the alternative approaches for controlling plant diseases caused by fungi susceptible to Cyproconazole?
A15: Alternatives include: * Biological control agents like Bacillus subtilis and Trichoderma species. [, , ] * Integrated Pest Management (IPM) strategies combining chemical and biological control methods. [, ] * The use of other classes of fungicides with different modes of action, such as strobilurins, to delay resistance development. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B1669585.png)
